molecular formula C7H4F3N3 B11905907 5-(Trifluoromethyl)-1H-pyrazolo[4,3-B]pyridine

5-(Trifluoromethyl)-1H-pyrazolo[4,3-B]pyridine

Cat. No.: B11905907
M. Wt: 187.12 g/mol
InChI Key: ZEQYVIOWRNYHGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is a high-purity chemical compound supplied for research and development purposes. This organic heterocyclic compound, classified as a pyrazolopyridine, features a pyrazole ring fused with a pyridine ring and a reactive trifluoromethyl group . With the CAS Registry Number 1256836-65-3 , this compound has a molecular formula of C7H4F3N3 and a molecular weight of 187.12 g/mol . Its structure can be represented by the SMILES notation FC(C1=NC2=C(NN=C2)C=C1)(F)F . The presence of the trifluoromethyl group is a key structural feature, often used in medicinal chemistry and agrochemical research to modulate a compound's lipophilicity, metabolic stability, and binding affinity. As a fused bicyclic heteroaromatic system, it serves as a versatile scaffold (or "building block") in organic synthesis and drug discovery. Researchers utilize this compound in the exploration and development of new pharmaceutical candidates and other biologically active molecules. It is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H4F3N3

Molecular Weight

187.12 g/mol

IUPAC Name

5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)6-2-1-4-5(12-6)3-11-13-4/h1-3H,(H,11,13)

InChI Key

ZEQYVIOWRNYHGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1NN=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)-1H-pyrazolo[4,3-B]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a trifluoromethyl-substituted hydrazine with a pyridine derivative. The reaction conditions often include the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring facilitates regioselective substitution at position 6. Key reactions include:

Reaction ConditionsReagentsProductYieldSource
100°C, DMF, 12 h2-Cyanophenyldiazonium tosylate6-(2-Cyanophenyl)-substituted derivative85%
RT, MeCN, pyridine catalystArenediazonium tosylates6-Aryl derivatives52–89%

Mechanistic Insight :

  • The reaction proceeds via azo-coupling followed by cyclization mediated by pyrrolidine or DABCO.

  • Electron-withdrawing substituents on the diazonium salt enhance reaction rates due to increased electrophilicity .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization at position 3 or 6:

Suzuki-Miyaura Coupling

Substrate PositionBoronic AcidConditionsProductYieldSource
C6-Bromo derivative4-Methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃, dioxane/H₂O6-(4-Methoxyphenyl) derivative76%

Sonogashira Coupling

Starting MaterialAlkyneConditionsProductYieldSource
5-Chloro-pyrazolopyridinePhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N6-Alkynyl-substituted derivative71%

Pyrazole Ring Annulation

Reaction with α,β-unsaturated ketones forms fused polycyclic systems:

ReagentConditionsProductYieldSource
Ethyl acetoacetateK₂CO₃, DMF, 60°C, 4 hPyrazolo[4,3-b]pyridine-fused diketone68%

Key Observation :

  • Silver triflate catalyzes cyclization of alkynylaldehyde intermediates to form N-oxide derivatives (e.g., 5-oxides) in 52–71% yields .

Oxidation

The trifluoromethyl group stabilizes adjacent oxidation products:

SubstrateOxidizing AgentProductYieldSource
3-Methyl derivativeKMnO₄, H₂SO₄3-Carboxylic acid derivative63%

Reduction

Selective reduction of nitro groups while preserving the trifluoromethyl moiety:

SubstrateReducing AgentProductYieldSource
6-Nitro derivativeH₂, Pd/C, EtOH6-Amino derivative88%

Tautomerism and Stability

  • The 1H-tautomer dominates (>90% population) due to resonance stabilization between pyrazole N1 and pyridine N2 .

  • ¹⁵N NMR studies confirm intramolecular hydrogen bonding (δN = −180 ppm for N2) .

Reactivity Trends

  • Position 3 : Susceptible to electrophilic substitution (e.g., bromination, nitration).

  • Position 6 : Favors nucleophilic displacement due to para-directing effects of the trifluoromethyl group.

  • Trifluoromethyl Group : Enhances metabolic stability and lipophilicity, with minimal electronic interference in adjacent reactions .

Scientific Research Applications

Biological Activities

The compound has been investigated for various biological activities, including potential applications in treating cancer, as well as antifungal and insecticidal properties.

Medicinal Chemistry

  • Anticancer Activity : Studies have shown that derivatives of 5-(trifluoromethyl)-1H-pyrazolo[4,3-B]pyridine exhibit significant activity against various cancer cell lines. For instance, certain derivatives have shown effectiveness against prostate cancer (PC3), leukemia (K562), cervical cancer (HeLa), and lung cancer (A549) cells at concentrations as low as 5 µg/ml .
  • Mechanism of Action : The exact mechanism by which these compounds exert their anticancer effects is still under investigation; however, they are believed to interact with specific cellular targets involved in cancer progression .

Agricultural Applications

  • Antifungal Properties : The compound has demonstrated antifungal activity against several plant pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. In vitro tests indicated inhibition rates comparable to established fungicides .
  • Insecticidal Activity : Some derivatives have also shown moderate insecticidal effects against pests like Mythimna separata and Spodoptera frugiperda, making them candidates for development as agricultural pesticides .

Structure-Activity Relationship (SAR)

The incorporation of the trifluoromethyl group significantly influences the biological activity of pyrazolo[4,3-B]pyridine derivatives. Variations in substituents at different positions on the pyrazole ring can lead to notable differences in potency and selectivity towards biological targets.

Compound Substituent Biological Activity
This compoundTrifluoromethylAnticancer, antifungal
5-Chloro-1-methylpyrazolo[4,3-B]pyridineMethylAltered reactivity
5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[4,3-B]pyridineBrominePotential differences in activity

Case Studies

Several studies have focused on the synthesis and evaluation of this compound derivatives:

  • A study reported the synthesis of novel derivatives that were evaluated for their anticancer properties against multiple cell lines. The results indicated that modifications to the trifluoromethyl group could enhance cytotoxicity .
  • Another investigation focused on the antifungal efficacy against Botrytis cinerea, revealing that certain derivatives exhibited inhibition rates exceeding those of conventional fungicides .

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-1H-pyrazolo[4,3-B]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomerism: 5-CF₃ vs. 3-CF₃ Derivatives

A key structural variant is 3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine (CAS 130599-34-7), where the -CF₃ group occupies the 3-position instead of the 5-position. This positional shift alters the molecule’s electronic distribution and steric profile, impacting reactivity and biological interactions. For instance:

  • In contrast, the 3-CF₃ isomer may disrupt π-stacking due to its proximity to the pyrazole nitrogen .
  • Synthetic Accessibility: The 5-CF₃ derivative is synthesized via cyclocondensation of 5-aminopyrazole with trifluoromethylated diketones, whereas the 3-CF₃ isomer requires alternative routes, such as halogenation followed by trifluoromethylation .

Comparison with Halogenated Analogues

Halogenated derivatives, such as 5-chloro-3-iodo-1-(oxan-2-yl)-1H-pyrazolo[4,3-b]pyridine (CAS 1416713-15-9), exhibit distinct properties:

  • Reactivity : Halogens (Cl, I) are less electronegative than -CF₃, reducing electron-withdrawing effects but enabling cross-coupling reactions for further functionalization .
  • Biological Activity : Chloro and iodo substituents enhance cytotoxicity but may reduce metabolic stability compared to -CF₃ .

Comparison with Non-Fluorinated Pyrazolopyridines

Compounds like 5-methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridine (CAS 52090-75-2) lack fluorine atoms, resulting in:

  • Reduced Lipophilicity : LogP decreases to ~1.9, limiting blood-brain barrier penetration .
  • Diminished Metabolic Stability : Methyl groups undergo faster oxidative metabolism compared to -CF₃ .

Spectroscopic and Physicochemical Properties

  • NMR Shifts : The 5-CF₃ group in 5-(trifluoromethyl)-1H-pyrazolo[4,3-B]pyridine causes distinct ¹⁹F NMR signals at δ -62 ppm, whereas 3-CF₃ derivatives exhibit upfield shifts due to ring current effects .
  • Solubility : The -CF₃ group reduces aqueous solubility (0.5 mg/mL) compared to hydroxylated analogues (e.g., 5-hydroxy derivatives: 8 mg/mL) .

Biological Activity

5-(Trifluoromethyl)-1H-pyrazolo[4,3-B]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves several methods including microwave-assisted reactions and Sonogashira-type cross-coupling techniques. These methods allow for the efficient formation of the pyrazolo[4,3-B]pyridine core, which is crucial for its biological activity.

Anticancer Properties

Several studies have evaluated the anticancer potential of this compound derivatives. For instance, a series of alkyl amide functionalized derivatives were screened against various cancer cell lines including A549 (lung cancer), MCF7 (breast cancer), DU145 (prostate cancer), and HeLa (cervical cancer). Notably, compounds 5i and 6e exhibited promising bioactivity at micromolar concentrations, indicating their potential as anticancer agents .

Anti-inflammatory Activity

Research has highlighted the anti-inflammatory properties of pyrazolo derivatives. Specific compounds derived from this scaffold have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2). For example, certain derivatives demonstrated selectivity indices indicating their efficacy in reducing inflammation while minimizing adverse effects on gastrointestinal health .

The mechanism through which this compound exerts its biological effects is still under investigation. However, it has been suggested that the trifluoromethyl group enhances the compound's binding affinity to biological targets by influencing its electronic properties and steric effects. This modification can lead to improved selectivity and potency against specific enzymes or receptors involved in disease pathways .

Study 1: Anticancer Activity Assessment

In a study assessing the anticancer activity of various pyrazolo[4,3-B]pyridine derivatives, researchers found that certain compounds exhibited IC50 values comparable to established anticancer drugs. The study highlighted that modifications at different positions on the pyrazole ring could significantly alter biological activity .

Study 2: Anti-inflammatory Efficacy

A recent investigation into the anti-inflammatory effects of substituted pyrazolo derivatives revealed that specific compounds showed high efficacy in reducing edema in animal models. The results indicated that these compounds could serve as lead candidates for developing new anti-inflammatory therapies .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
This compoundTrifluoromethyl group at position 5Anticancer and anti-inflammatory
5-Chloro-1-methylpyrazolo[4,3-B]pyridineMethyl group at position 1Moderate anticancer activity
4-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridineChloro at position 4; trifluoromethyl at position 3Potentially lower reactivity

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine and its derivatives?

  • Methodological Answer : A common approach involves cyclocondensation reactions starting from pyrazole or pyridine precursors. For example, 1,3-dialkyl-1H-pyrazole-5-amine can react with trifluoromethyl-substituted ketones or aldehydes under acidic conditions to form the fused pyrazolopyridine core. Modifications at the 3-position are achieved via Suzuki-Miyaura coupling or nucleophilic substitution . details a route where 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (a structural analog) is used as a starting material for FGFR inhibitors, highlighting the importance of trifluoromethyl groups in enhancing metabolic stability .

Q. How can researchers characterize the molecular structure of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction is critical for confirming regiochemistry and substituent orientation. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters a = 8.8731 Å, b = 19.9044 Å, c = 10.5292 Å, and β = 96.689° have been reported for related pyrazolopyridine derivatives . NMR spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are essential for verifying purity and functional groups, particularly the trifluoromethyl moiety, which shows distinct ¹⁹F NMR signals .

Advanced Research Questions

Q. How can the bioactivity of this compound derivatives be optimized for kinase inhibition?

  • Methodological Answer : Substituent engineering at the 3- and 6-positions significantly impacts potency. For FGFR1 inhibition, introducing hydrophobic groups (e.g., 3-methoxy) into the pyrazolo[4,3-b]pyridine scaffold enhances binding to the kinase's hydrophobic pocket. Compound 4h (a pyrrolo analog) achieved FGFR1–3 IC₅₀ values of 7–25 nM by balancing lipophilicity and hydrogen-bonding interactions . In ALK inhibitors, 6-hydroxyphenyl substituents with ortho-fluorine atoms improved activity (IC₅₀ = 1.58 nM) via interactions with Lys1150 and Asp1270 residues .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for pyrazolopyridine-based modulators?

  • Methodological Answer : Discrepancies in SAR often arise from divergent biological targets. For example, VU0418506 (an mGlu4 PAM) requires a pyrazolo[4,3-b]pyridine core with a 3-chloro-4-fluorophenyl group for potency (EC₅₀ = 43 nM), while ALK inhibitors prioritize 6-aryl substitutions . Computational docking and free-energy perturbation (FEP) simulations can reconcile these differences by mapping binding poses across targets .

Q. How are in vivo pharmacokinetic properties evaluated for pyrazolopyridine derivatives?

  • Methodological Answer : Preclinical studies in rodents and higher species (e.g., dogs, primates) assess bioavailability, half-life, and brain penetration. VU0418506 demonstrated favorable pharmacokinetics (oral bioavailability >50%, t₁/₂ = 4–6 h) due to its low molecular weight (<400 Da) and balanced logP (~2.5) . Metabolite identification via LC-MS/MS is critical for detecting oxidative dehalogenation or trifluoromethyl hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.